Boiling Point: Intermediate Value of 118.2 °C Reflects Distinct Intermolecular Packing Relative to All-Cis and tcc Diastereomers
The normal boiling point of (1R,3R)-1,2,3-trimethylcyclopentane (ctc isomer) is 391.3 K (118.2 °C) as determined by Koperina and Kazanskii (1948) with a TRC-assigned uncertainty of ±0.7 K [1]. This value places it squarely between the all-cis (ccc) diastereomer at 395.6 ± 0.8 K (122.5 °C), which boils ~4.3 K higher due to its more compact, symmetric molecular shape enabling stronger dispersion interactions, and the r-1,t-2,c-3 (tcc) diastereomer at 383 ± 2 K (109.9 °C), which boils ~8.3 K lower owing to its more asymmetric methyl group distribution [2]. The 12.6 K boiling point spread across the three diastereomers (109.9–122.5 °C) demonstrates that stereochemistry alone—without any change in molecular formula—produces a >10% variation in boiling temperature, sufficient to alter distillation cut points in petroleum refining and preparative purification protocols.
| Evidence Dimension | Normal boiling point (Tboil) |
|---|---|
| Target Compound Data | 391.3 K (118.2 °C); uncertainty ±0.7 K (TRC) |
| Comparator Or Baseline | ccc isomer (CAS 2613-69-6): 395.6 ± 0.8 K (122.5 °C); tcc isomer (CAS 19374-46-0): 383 ± 2 K (109.9 °C) |
| Quantified Difference | Target is −4.3 K vs. ccc and +8.3 K vs. tcc; total diastereomer spread = 12.6 K |
| Conditions | Measured at ambient pressure (760 mmHg); data compiled by NIST Thermodynamics Research Center (TRC) from primary literature (Koperina & Kazanskii 1948; Glasgow, Gordon et al. 1957; Fenske, Braun et al. 1947) |
Why This Matters
This boiling point differentiation enables unambiguous identification of the ctc isomer in petroleum distillate fractions and informs distillation-based purification strategies where stereoisomer separation is required.
- [1] Koperina, A.V.; Kazanskii, B.A. 1,2,3-Trimethylcyclopentane. Izv. Akad. Nauk S.S.S.R. 1948, 1948, 302–310. Data compiled by NIST TRC: Tboil = 391.3 K, uncertainty ±0.7 K. View Source
- [2] NIST Chemistry WebBook. Phase change data: Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [Tboil = 395.6 ± 0.8 K]; Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- [Tboil = 383 ± 2 K]. National Institute of Standards and Technology. View Source
